Boiling Point Places This β-Keto Ester in a Vacant Volatility Niche Between JECFA-Listed Ethyl 2-Acetylhexanoate and Ethyl 2-Acetyloctanoate
Ethyl 2-acetyl-5-methylhexanoate exhibits a boiling point of 235.1 °C at 760 mmHg . This is approximately 15–17 °C higher than ethyl 2-acetylhexanoate (218–220 °C; JECFA 1953) and approximately 18–19 °C lower than ethyl 2-acetyloctanoate (253–254 °C; JECFA 1958) [1][2]. The intermediate boiling point corresponds to an estimated enthalpy of vaporization of 47.2 ± 3.0 kJ/mol . This positions the compound in a volatility gap where neither the shorter-chain (C₁₀) nor the longer-chain (C₁₂) JECFA-listed analog can serve as a direct drop-in replacement without altering the evaporation profile of a formulated product or the distillation fraction in downstream purification.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 235.1 ± 8.0 °C |
| Comparator Or Baseline | Ethyl 2-acetylhexanoate: 218–220 °C; Ethyl 2-acetyloctanoate: 253–254 °C |
| Quantified Difference | Target is ~15–17 °C above ethyl 2-acetylhexanoate and ~18–19 °C below ethyl 2-acetyloctanoate |
| Conditions | Atmospheric pressure (760 mmHg); predicted and experimental values from ChemSpider (target) and FAO JECFA monographs (comparators) |
Why This Matters
In fragrance and flavour compounding, a 15–19 °C boiling point shift directly impacts headspace concentration, substantivity on a smelling strip, and the temperature cut-points required during fractional distillation for purity assurance—making blind substitution technically consequential.
- [1] FAO/WHO JECFA. Ethyl 2-acetylhexanoate (JECFA 1953). Boiling point: 218–220 °C. https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ (accessed 2026-04-24). View Source
- [2] FAO/WHO JECFA. Ethyl 2-acetyloctanoate (JECFA 1958). Boiling point: 253–254 °C. https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/ (accessed 2026-04-24). View Source
